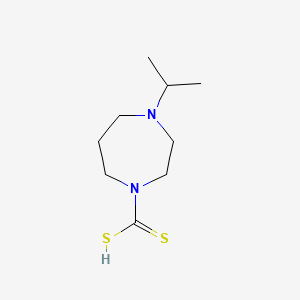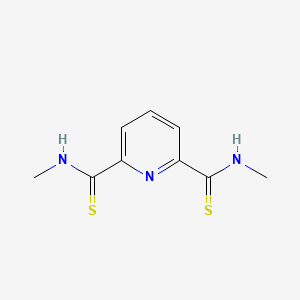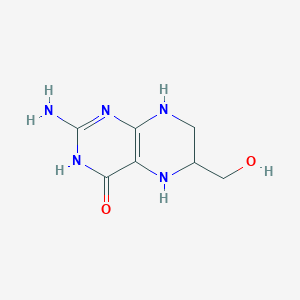
6-(Hydroxymethyl)tetrahydropterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)tetrahydropterin typically involves the conversion of 2,4-diamino-6-hydroxymethylpteridine. A special protecting group strategy is often applied to perform structural modifications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available commercially, indicating that scalable synthetic routes have been developed. Companies like Schircks Laboratories provide this compound for laboratory use .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Hydroxymethyl)tetrahydropterin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to its corresponding 7-substituted isomers, serving as a cofactor in the phenylalanine hydroxylase reaction .
Common Reagents and Conditions: Common reagents used in these reactions include diphenylphosphoryl azide for azido group introduction and various protecting groups for structural modifications .
Major Products: The major products formed from these reactions include 6-azidomethyl derivatives and other substituted pterins .
Applications De Recherche Scientifique
6-(Hydroxymethyl)tetrahydropterin has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)tetrahydropterin involves its role as a cofactor in enzymatic reactions. It binds to specific enzymes, facilitating the conversion of substrates into products. For example, in the phenylalanine hydroxylase reaction, it helps convert phenylalanine to tyrosine . The molecular targets include enzymes involved in amino acid metabolism and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Tetrahydrobiopterin: Another pterin derivative that serves as a cofactor in various enzymatic reactions.
Molybdopterin: Plays an essential role in the function of molybdoenzymes such as sulfite oxidase and nitrate reductase.
Uniqueness: 6-(Hydroxymethyl)tetrahydropterin is unique due to its specific hydroxymethyl group at the 6-position, which influences its reactivity and role as a cofactor in specific enzymatic reactions .
Propriétés
Numéro CAS |
31969-10-5 |
|---|---|
Formule moléculaire |
C7H11N5O2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h3,10,13H,1-2H2,(H4,8,9,11,12,14) |
Clé InChI |
BOTGCSIOTOLSMF-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C(N1)N=C(NC2=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


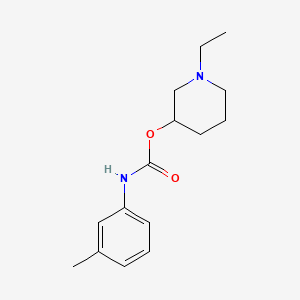
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
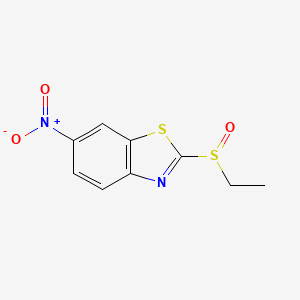
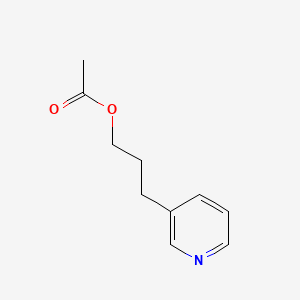
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
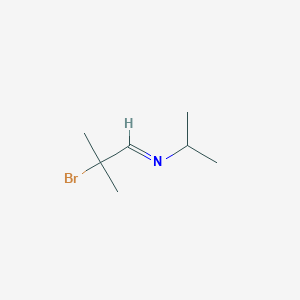

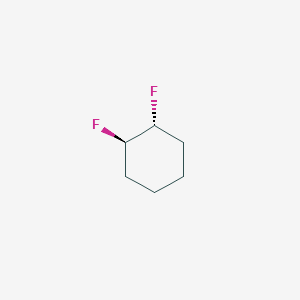
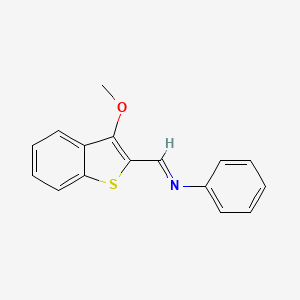
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)
